![molecular formula C12H20N2 B2537770 N,N-diethyl-4-[(methylamino)methyl]aniline CAS No. 863646-17-7](/img/structure/B2537770.png)

N,N-diethyl-4-[(methylamino)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

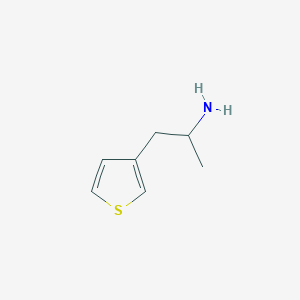

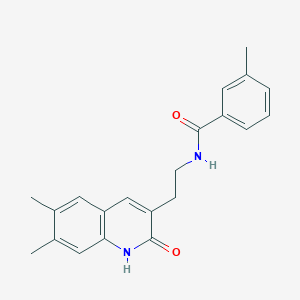

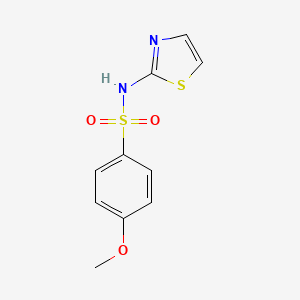

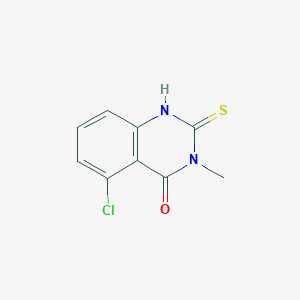

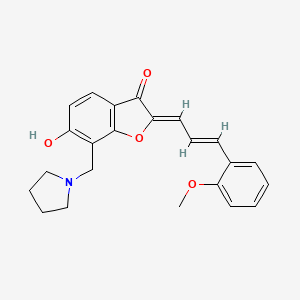

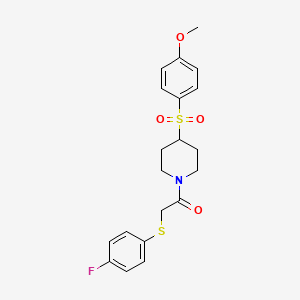

N,N-diethyl-4-[(methylamino)methyl]aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is a simple aromatic amine, and its derivatives are widely used in the chemical industry for the production of dyes, drugs, and polymers. The specific structure of this compound suggests that it contains both diethylamino and methylamino groups attached to the aniline ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the one-pot synthesis of N-arylated amines, which are structurally related to this compound, has been achieved using a catalytic system involving rhodium precursors and phosphorus ligands . This method demonstrates the efficiency of catalytic systems in the synthesis of aniline derivatives, which could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of aniline derivatives can be elucidated using spectroscopic methods such as FT-IR and UV-Vis, as well as theoretical calculations like HF and DFT . These techniques allow for the determination of the molecular geometry, electronic structure, and vibrational frequencies, which are crucial for understanding the chemical behavior of the compound. The molecular structure of this compound would likely show interesting features due to the presence of electron-donating alkylamino groups.

Chemical Reactions Analysis

Aniline derivatives can undergo a variety of chemical reactions. For example, they can participate in cyclometalation reactions, as seen with N-(3-methyl-2-thienylmethylidene)aniline, which reacts with diiron nonacarbonyl to give organometallic products . Aniline derivatives can also be transformed into quinolones through sigmatropic rearrangements . These examples highlight the reactivity of aniline derivatives, which could be extrapolated to the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the introduction of alkyl groups can affect the solubility and boiling point of the compound. The presence of electron-donating groups, such as the diethylamino and methylamino groups in this compound, could also impact its electronic properties and reactivity. The fluorescence properties of aniline derivatives can be sensitive to temperature and solvent effects, as demonstrated by the study of NN-diethyl-4-(dichloro-1,3,5-triazinyl)aniline . These properties are important for applications in materials science and pharmaceuticals.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

N,N-diethyl-4-[(methylamino)methyl]aniline and its derivatives are used extensively in the synthesis of various organic compounds. The compound serves as a precursor or intermediate in the formation of other complex molecules. For instance, the preparation of 3-alkylmercapto-4-methyl-N-(diethylaminoethyl)anilines demonstrates the use of similar compounds in synthesizing anilines with potential chemotherapeutic activity against Schistosomiasis Japonica (Ting, 1956). Similarly, the study on selective N-monomethylation of anilines under continuous flow conditions emphasizes the role of such compounds in creating synthetic precursors for drugs like diazepam (Seo et al., 2017).

Catalysis and Reaction Mechanisms

The compound is involved in studies related to understanding and improving catalysis and reaction mechanisms. Research involving the transesterification of cyclic carbonates and the selective N-methylation of anilines catalyzed by faujasites elucidates how such molecules are pivotal in catalytic processes (Selva, Perosa & Fabris, 2008). Another study on the effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions illustrates the importance of such compounds in understanding chemical structures and properties (Eastes, Aldridge & Kamlet, 1969).

Bioactive Compound Synthesis

This compound is also used in the synthesis of bioactive compounds. The study discussing the methylation of amines with CO2 and H2 using supported gold catalysts highlights the production of compounds that are important in the pharmaceutical industry (Du et al., 2015).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, compounds like this compound are crucial for developing new drugs and understanding receptor-ligand interactions. For instance, N-anilinoethylamides, a class of melatoninergic agents, utilize similar structures to interact with MT1 and MT2 membrane receptors (Elisi et al., 2020).

Propriétés

IUPAC Name |

N,N-diethyl-4-(methylaminomethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10-13-3/h6-9,13H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVPIIUJOMQLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537691.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)